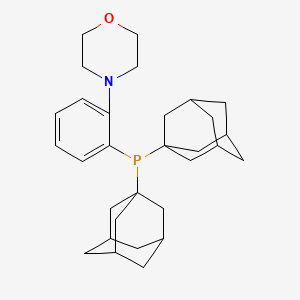

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRRSUORFMQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676758 | |

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237588-12-3 | |

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Characterization of Mor-DalPhos

This guide outlines the technical protocol for the synthesis of Mor-DalPhos , a premier ancillary ligand developed by the Stradiotto group. This ligand is critical for enabling palladium-catalyzed cross-coupling reactions with challenging substrates, most notably ammonia and hydrazine.

Executive Summary & Significance

Mor-DalPhos (Di(1-adamantyl)(2-morpholinophenyl)phosphine) is a specialized

-

Primary Utility: Pd-catalyzed C-N bond formation (Buchwald-Hartwig amination).

-

Key Differentiator: It is one of the few ligands capable of mono-arylating ammonia and hydrazine with high selectivity at mild temperatures, suppressing the formation of di- and tri-arylated byproducts.

-

Mechanism of Action: The bulky adamantyl groups promote the difficult reductive elimination step, while the morpholine nitrogen is believed to stabilize low-coordinate Pd(0) or Pd(II) intermediates, preventing catalyst decomposition.

Retrosynthetic Analysis & Strategy

The synthesis relies on a modular approach, constructing the biaryl backbone first (if not commercially sourced) followed by the critical C-P bond formation via organolithium chemistry.

Strategic Choice: We utilize Lithium-Halogen Exchange rather than Grignard formation.

-

Reasoning: The 2-morpholinophenyl bromide precursor undergoes clean lithiation at -78°C. Grignard formation can be sluggish or require elevated temperatures that may degrade the morpholine functionality or lead to Wurtz-type coupling byproducts.

Reaction Scheme (DOT Visualization)

Figure 1: Strategic workflow for the assembly of the Mor-DalPhos ligand.

Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric. Phosphines can be toxic. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.

Phase A: Preparation of Precursor (If not purchased)

Target:4-(2-Bromophenyl)morpholine While often commercially available, it can be synthesized via Cu-catalyzed coupling.

-

Reagents: 1,2-dibromobenzene (1.0 equiv), Morpholine (1.2 equiv), CuI (5 mol%),

(2.0 equiv), L-Proline (10 mol%). -

Conditions: DMSO, 90°C, 24 hours.

-

Purification: Silica gel chromatography (Hexanes/EtOAc). The product is a solid.

Phase B: Synthesis of Mor-DalPhos (The Core Step)

Target:Di(1-adamantyl)(2-morpholinophenyl)phosphine [1]

1. Reagent Stoichiometry

| Component | Equiv. | Role | Notes |

| 4-(2-Bromophenyl)morpholine | 1.00 | Substrate | Thoroughly dried/degassed. |

| 1.05 | Lithiating Agent | Titrate before use. | |

| Chlorodi(1-adamantyl)phosphine | 1.00 | P-Source | |

| THF (Anhydrous) | [0.15 M] | Solvent | Distilled from Na/Benzophenone. |

2. Step-by-Step Procedure

-

Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/argon 3 times.

-

Dissolution: Charge the flask with 4-(2-bromophenyl)morpholine (1.0 equiv) and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add

-BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) over 10–15 minutes.-

Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species.

-

Aging: Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

-

-

Phosphinylation:

-

Prepare a solution of

(1.0 equiv) in a minimal amount of THF (or add as a solid if using a solids-addition funnel under inert flow). -

Add the phosphine source to the lithiated mixture at -78°C.

-

-

Reaction Completion: Allow the mixture to warm slowly to Room Temperature (RT) overnight (approx. 12–16 hours).

-

Mechanistic Note: The reaction rate is limited by the steric bulk of the adamantyl groups; premature quenching will lower yield.

-

-

Workup & Purification:

-

Remove volatiles in vacuo.

-

Redissolve the residue in DCM (Dichloromethane) and filter through a pad of Celite (under inert atmosphere) to remove LiCl salts.

-

Recrystallization: Concentrate the DCM filtrate. Add degassed Methanol (MeOH) or Pentane to precipitate the product.

-

Filter the white solid and dry under high vacuum.

-

Quality Control & Characterization

The purity of Mor-DalPhos is paramount, as oxidized phosphine impurities (

NMR Specification Table

| Nucleus | Shift ( | Multiplicity | Assignment |

| 20.0 – 35.0 | Singlet | Free Ligand ( | |

| ~45.0 – 55.0 | Singlet | IMPURITY: Phosphine Oxide ( | |

| ~1.8 – 2.0 | Multiplet | Adamantyl protons (bulk region). | |

| ~3.0 & 3.8 | Triplets | Morpholine ( |

Validation Check:

-

Run

P NMR in -

Pass: Single sharp peak in the 20-35 ppm range.

-

Fail: Presence of a peak >40 ppm indicates oxidation.[3] Recrystallize immediately under Argon.

Application Context: The Ammonia Coupling Cycle

To understand why this synthesis must be rigorous, consider the catalytic cycle it supports. The hemilabile morpholine arm is essential for creating a resting state that prevents catalyst death during the challenging reductive elimination of aniline/ammonia.

Figure 2: Simplified catalytic cycle showing the role of Mor-DalPhos in stabilizing Pd species.

Troubleshooting & Storage

-

Oxidation: If the product turns sticky or yellow, it has likely oxidized. Wash with cold pentane (oxide is often less soluble) or recrystallize from DCM/MeOH.

-

Incomplete Lithiation: If starting material (bromide) remains, the reaction was likely too wet or the

-BuLi was degraded. Titrate -

Storage: Store in a glovebox or sealed under Argon at 4°C. While "air-stable" as a solid for short periods, long-term storage requires inert conditions to maintain catalytic efficacy.

References

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia. Angewandte Chemie International Edition.

-

Tardiff, B. J., et al. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination... Employing Mor-DalPhos.[1][4] Journal of Organic Chemistry.

-

Stradiotto Group Research. DalPhos Ligand Family Overview. Dalhousie University.

-

Alsabeh, P. G., et al. (2012).[5] Aminocarbonylation of (Hetero)aryl Bromides with Ammonia and Amines using a Palladium/DalPhos Catalyst System. Advanced Synthesis & Catalysis.

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine (Mor-DalPhos)

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, a highly effective and sterically demanding phosphine ligand commonly known as Mor-DalPhos. Developed by the Stradiotto group in 2010, Mor-DalPhos has demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, particularly in challenging C-N bond formations.[1] This document offers a detailed, step-by-step protocol for the synthesis of Mor-DalPhos, an examination of the underlying reaction mechanisms, and a summary of its key characterization data. The guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, catalysis, and drug development who require a practical and in-depth understanding of the preparation of this important ligand.

Introduction: The Significance of Mor-DalPhos

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis. In the realm of cross-coupling reactions, the design of ancillary ligands plays a pivotal role in modulating the reactivity, stability, and selectivity of the metal catalyst. Mor-DalPhos emerged as a powerful solution for challenging palladium-catalyzed amination reactions.[1] Its structure, featuring a bulky di(1-adamantyl)phosphino group positioned ortho to a morpholino substituent on a phenyl backbone, imparts unique steric and electronic properties to the palladium center.

The adamantyl moieties provide significant steric bulk, which is believed to promote the reductive elimination step in the catalytic cycle and prevent catalyst deactivation pathways. The morpholino group, a key feature of this ligand, is thought to contribute to the catalyst's high reactivity and stability. The strategic placement of these functional groups results in a highly effective ligand for a range of transformations, including the monoarylation of ammonia and other challenging nucleophiles.[2]

This guide will now delve into the practical synthesis of this influential ligand, providing a robust and reproducible protocol for its preparation in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Mor-DalPhos can be logically approached through a retrosynthetic analysis, which points to a palladium-catalyzed cross-coupling reaction as the key bond-forming step.

Figure 1: Retrosynthetic analysis of Mor-DalPhos.

The primary disconnection is the phosphorus-carbon bond, suggesting a palladium-catalyzed phosphination of an appropriately substituted aryl halide. This leads to two key precursors:

-

Di(adamantan-1-yl)phosphine: The source of the bulky phosphine moiety.

-

4-(2-Bromophenyl)morpholine: The aryl scaffold containing the morpholino group.

Each of these precursors can be further broken down into commercially available or readily synthesizable starting materials. This strategic approach forms the basis of the detailed experimental protocol outlined in the following section.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Mor-DalPhos, divided into the preparation of the necessary precursors and the final cross-coupling reaction.

Synthesis of Precursor 1: Di(adamantan-1-yl)phosphine

The synthesis of di(adamantan-1-yl)phosphine is achieved through the reduction of di(adamantan-1-yl)phosphinic chloride.

Workflow for the Synthesis of Di(adamantan-1-yl)phosphine:

Figure 2: Workflow for the synthesis of the phosphine precursor.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di(adamantan-1-yl)phosphinic chloride in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add lithium aluminum hydride (LiAlH4) portion-wise, maintaining the temperature below 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Quenching: Carefully quench the reaction by slowly adding a degassed mixture of concentrated hydrochloric acid and water at -10 °C. This is a highly exothermic step and requires caution.

-

Workup: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield di(adamantan-1-yl)phosphine as a white solid.

Synthesis of Precursor 2: 4-(2-Bromophenyl)morpholine

This precursor is synthesized via a nucleophilic substitution reaction between 2-bromoaniline and bis(2-chloroethyl) ether.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-bromoaniline, bis(2-chloroethyl) ether, and a suitable base (e.g., triethylamine or potassium carbonate).

-

Reaction Conditions: Heat the mixture to reflux (typically around 150-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(2-bromophenyl)morpholine.

Final Synthesis of this compound (Mor-DalPhos)

The final product is obtained through a palladium-catalyzed C-P cross-coupling reaction.

Reaction Scheme:

Figure 3: Palladium-catalyzed synthesis of Mor-DalPhos.

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand for the catalyst (e.g., Xantphos), and sodium tert-butoxide (NaOt-Bu).

-

Addition of Reactants: Add 4-(2-bromophenyl)morpholine and di(adamantan-1-yl)phosphine to the Schlenk tube, followed by anhydrous toluene.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for the specified reaction time (typically monitored by ³¹P NMR).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of Celite. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Mor-DalPhos as a solid.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of Mor-DalPhos.

-

Palladium Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium precursor for cross-coupling reactions. The choice of an ancillary ligand like Xantphos is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the phosphine and for the overall efficiency of the Buchwald-Hartwig amination and related cross-coupling reactions.

-

Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction, allowing for the necessary reaction temperatures to be reached.

-

Inert Atmosphere: Di(adamantan-1-yl)phosphine and the palladium catalyst are sensitive to air and moisture. Therefore, all manipulations must be carried out under an inert atmosphere to prevent oxidation and ensure high yields.

Characterization Data

The identity and purity of the synthesized Mor-DalPhos can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₃₀H₄₂NOP |

| Molecular Weight | 463.63 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Characteristic signals for the adamantyl, phenyl, and morpholine protons. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbon atoms of the adamantyl, phenyl, and morpholine moieties. |

| ³¹P NMR (CDCl₃) | A single sharp peak, indicative of a single phosphorus environment. |

| Mass Spectrometry | Molecular ion peak consistent with the calculated mass. |

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound (Mor-DalPhos). By following the outlined procedures for the preparation of the key precursors and the final palladium-catalyzed cross-coupling reaction, researchers can reliably access this valuable ligand for use in a wide range of catalytic applications. The understanding of the rationale behind the experimental choices further empowers chemists to optimize and adapt this synthesis for their specific needs. The continued use and exploration of Mor-DalPhos and its analogues will undoubtedly lead to further advancements in the field of organic synthesis.

References

-

Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010). A P,N‐Ligand for Palladium‐Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room‐Temperature Reactions. Angewandte Chemie International Edition, 49(24), 4071-4074. [Link]

-

Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. [Link]

- Google Patents. (2012). Synthesis method of substituted N-phenyl morpholine compound.

Sources

Technical Guide: Structure, Characterization, and Application of Mor-DalPhos

This technical guide is structured to provide an authoritative, deep-dive analysis of Mor-DalPhos, prioritizing experimental utility and mechanistic understanding over generic description.

Executive Summary & Ligand Architecture

Mor-DalPhos (CAS: 1237588-12-3) is a sterically demanding, electron-rich, hemilabile P,N-ligand developed by the Stradiotto group. It belongs to the "DalPhos" family of ancillary ligands, distinguished by the presence of a di(1-adamantyl)phosphino [P(Ad)₂] group and a secondary nitrogen donor (morpholine) on a phenylene backbone.

Its primary utility lies in enabling Palladium-catalyzed cross-coupling of ammonia and hydrazine —transformations historically plagued by catalyst poisoning (formation of stable Werner complexes). The ligand's architecture solves this by enforcing a specific steric environment while providing a hemilabile "arm" that stabilizes reactive intermediates without inhibiting substrate binding.

Structural Components & Function

| Component | Chemical Feature | Mechanistic Function |

| Phosphorus Center | Provides extreme steric bulk ( | |

| Backbone | Rigid scaffold ensuring the P and N donors are in proximity for chelation ( | |

| Nitrogen Donor | Hemilability: Acts as a weak donor that can bind to Pd to stabilize low-coordinate species (preventing aggregation) but dissociates to create an open coordination site for incoming nucleophiles (e.g., |

Structural Characterization

Accurate characterization is essential for validating ligand purity, particularly given the sensitivity of the P(Ad)₂ group to oxidation.

NMR Spectroscopy

The purity of Mor-DalPhos is best assessed via

-

P NMR (CDCl₃): The ligand typically exhibits a sharp singlet in the downfield region (

-

Impurity Alert: A peak shifted significantly downfield (typically

ppm) indicates the phosphine oxide (

-

-

H NMR: Diagnostic resonances include the adamantyl protons (multiplets,

Crystallographic Parameters

X-ray diffraction studies of Mor-DalPhos complexes (e.g.,

-

Coordination Mode: Primarily

-P,N in the resting state. -

Pd-N Bond Length: Elongated compared to rigid chelators, confirming the lability of the morpholine arm.

-

Buried Volume (

): The adamantyl groups create a massive steric pocket, shielding the metal center from bimolecular decomposition pathways.

Experimental Protocols

Protocol A: Ligand Synthesis (Stradiotto Method)

Note: This synthesis requires strict air-free Schlenk or glovebox techniques.

Reaction:

Step-by-Step Workflow:

-

Lithiation: In a glovebox, dissolve

-(2-bromophenyl)morpholine (1.0 equiv) in anhydrous THF. Chill to -

Addition: Add

-BuLi (1.05 equiv) dropwise over 15 minutes. Stir for 1 hour at -

Phosphinylation: Dissolve chlorodi(1-adamantyl)phosphine (

) in THF and add it slowly to the lithiated mixture. -

Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

-

Workup: Quench with degassed water. Extract with diethyl ether or DCM. Dry organic layer over MgSO₄.

-

Purification: Recrystallize from degassed Ethanol or Acetone/Hexanes. Do not use silica chromatography without oxidation protection, as electron-rich phosphines oxidize on silica.

Protocol B: Pd-Catalyzed Ammonia Monoarylation

Rationale: This protocol uses an air-stable precatalyst to avoid the induction period associated with Pd(0) sources.

Reagents:

-

Precatalyst:

or generate in situ from -

Substrate: Aryl Chloride (1.0 equiv).

-

Nucleophile: Ammonia (0.5 M in Dioxane) or gaseous

(4-5 bar). -

Base:

or

Workflow:

-

Charge a reaction vial (inside glovebox) with

(2.5 mol%) and Mor-DalPhos (5-7.5 mol%). -

Add Aryl Chloride (1.0 mmol) and Base (1.5 equiv).

-

Add Dioxane (2 mL).

-

Add

solution (or pressurize vessel). -

Seal and stir at RT (for activated substrates) or

C (for deactivated substrates) for 12-24 hours. -

Validation: Monitor consumption of Aryl Chloride via GC-MS.

Mechanistic Visualization

The success of Mor-DalPhos relies on the "Hemilabile Shuttle" mechanism. The morpholine arm protects the Pd center during the resting state but dissociates to allow the small nucleophile (

Caption: The Mor-DalPhos catalytic cycle highlighting the critical hemilabile switch (Yellow Node) where the morpholine arm dissociates to accommodate ammonia binding, preventing catalyst deactivation.

Synthesis Workflow Diagram

The following diagram illustrates the critical path for synthesizing the ligand, emphasizing the temperature control required to prevent side reactions.

Caption: Step-by-step synthesis of Mor-DalPhos. The lithiated intermediate is thermally sensitive and must be trapped immediately with the chlorophosphine.

References

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[1] Angewandte Chemie International Edition. Link

-

Alsabeh, P. G., et al. (2013). An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation. Chemistry – A European Journal.[2][3] Link

-

Tardiff, B. J., et al. (2012).[2][3] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination employing Mor-DalPhos. Journal of Organic Chemistry.[2] Link

-

Stradiotto Group. DalPhos Ligands - Sigma-Aldrich Technical Spotlight.Link

Sources

Physical properties of di(adamantan-1-yl)(2-morpholinophenyl)phosphine

Topic: Physical Properties and Handling of Di(adamantan-1-yl)(2-morpholinophenyl)phosphine (Mor-DalPhos) Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers

Executive Summary

Di(adamantan-1-yl)(2-morpholinophenyl)phosphine , commonly referred to as Mor-DalPhos , is a sterically demanding, electron-rich phosphine ligand employed primarily in Palladium-catalyzed cross-coupling reactions. It belongs to the "DalPhos" family of P,N-ligands developed to address challenging substrates, particularly in the monoarylation of ammonia, hydrazine, and acetone.

This guide provides a definitive physicochemical profile, spectroscopic data, and handling protocols to ensure reproducibility and catalytic fidelity in high-value synthetic workflows.

Physicochemical Profile

Identity and Constants

Mor-DalPhos combines the extreme steric bulk of two adamantyl groups with the hemilabile chelating capability of a morpholine moiety. This architecture is critical for stabilizing low-coordinate Pd(0) species while facilitating reductive elimination.

| Property | Data |

| Common Name | Mor-DalPhos |

| IUPAC Name | N-[2-(Di-1-adamantylphosphino)phenyl]morpholine |

| CAS Registry Number | 1237588-12-3 |

| Molecular Formula | |

| Molecular Weight | 463.63 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 219 – 224 °C |

| Solubility | Soluble in THF, DCM, Toluene, Benzene; Insoluble in Water, Alcohols |

| Air Sensitivity | Solid is relatively stable; Solutions are air-sensitive (oxidation to phosphine oxide) |

Structural Mechanics (The P,N-Concept)

The efficacy of Mor-DalPhos stems from its "hemilabile" nature. The phosphorus atom binds tightly to the metal center, while the nitrogen atom of the morpholine ring can reversibly coordinate. This "on-off" binding protects the metal center from decomposition during resting states but opens a coordination site for incoming substrates (like ammonia) during the catalytic cycle.

Figure 1: Mechanistic logic of Mor-DalPhos. The adamantyl groups provide the steric pressure necessary for reductive elimination, while the morpholine arm modulates stability via hemilabile coordination.

Spectroscopic Characterization

Accurate identification of the ligand is essential before committing to expensive catalytic runs. The

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

Shift:

(singlet).[1] -

Context: This shift is distinct from the oxide (typically shifted downfield,

) and free di(1-adamantyl)phosphine ( -

Solvent: Typically reported in

or

-

-

NMR (Representative):

-

Aromatic Region (6.8 – 7.5 ppm): Multiplets corresponding to the phenylene backbone.

-

Morpholine Region (2.8 – 3.8 ppm): Distinct triplets/multiplets for the

and -

Adamantyl Region (1.6 – 2.1 ppm): A dense "forest" of multiplets characteristic of the adamantyl cage protons.

-

Handling & Storage Protocols

Stability Assessment

While some "DalPhos" ligands are described as air-stable in solid form, Mor-DalPhos should be treated as air-sensitive to guarantee maximum catalytic turnover numbers (TON). Oxidation of the phosphorus center renders the ligand inactive for cross-coupling.

Storage Recommendations

-

Environment: Store under an inert atmosphere (Nitrogen or Argon) in a glovebox or a tightly sealed desiccator.

-

Temperature: Refrigeration (

) is recommended to inhibit slow solid-state oxidation over long periods. -

Container: Amber glass vials with Teflon-lined caps or Schlenk flasks.

Solution Preparation Workflow

For catalytic applications, solution preparation must exclude oxygen.

Figure 2: Recommended workflow for handling Mor-DalPhos to prevent oxidation and ensure experimental success.

Applications in Drug Discovery

Mor-DalPhos is a "privileged ligand" for reactions that are notoriously difficult with standard phosphines (like BINAP or XPhos).

-

Ammonia Monoarylation: Enables the synthesis of primary anilines (

) from aryl chlorides using ammonia gas or ammonium salts. This is a direct route to primary amine pharmacophores. -

Hydrazine Coupling: Facilitates the formation of aryl hydrazines, key intermediates for pyrazoles and indoles.

-

Acetone Arylation: Promotes the mono-arylation of acetone, a transformation often plagued by over-arylation.

Scientist's Note: When designing a screen, use Mor-DalPhos with a Pd(II) precatalyst like

References

-

Stradiotto, M. et al. (2010). Rational Design of P,N-Ligands for Palladium-Catalyzed Ammonia Monoarylation. Angewandte Chemie International Edition.

-

Sigma-Aldrich. (n.d.). Mor-DalPhos Product Specification & Physical Properties.

-

Strem Chemicals. (n.d.). Technical Note on DalPhos Ligands: Handling and Applications.

-

Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: The DalPhos Family. Chemistry – A European Journal.

Sources

Technical Whitepaper: Mor-DalPhos in Advanced Cross-Coupling Catalysis

Topic: Mor-DalPhos (CAS 1237588-12-3) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Unlocking Chemoselectivity and Ammonia Monoarylation via P,N-Hemilability

Executive Summary

In the landscape of palladium-catalyzed Buchwald-Hartwig amination, Mor-DalPhos (CAS 1237588-12-3) represents a paradigm shift from traditional biaryl monophosphines (e.g., Buchwald ligands) to hemilabile P,N-ligand architectures. Developed by the Stradiotto group, this ligand addresses a historic bottleneck in organic synthesis: the selective monoarylation of ammonia and hydrazine at room temperature.

This guide analyzes the mechanistic distinctiveness of Mor-DalPhos, specifically its use of the "DalPhos Effect"—a synergy between sterically demanding adamantyl groups and a hemilabile morpholine arm—to stabilize reactive intermediates while facilitating difficult reductive eliminations.

Chemical Profile & Identity

| Property | Specification |

| Common Name | Mor-DalPhos |

| IUPAC Name | N-[2-(Di-1-adamantylphosphino)phenyl]morpholine |

| CAS Number | 1237588-12-3 |

| Molecular Formula | C₃₀H₄₂NOP |

| Molecular Weight | 463.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Air Stability | Solid: Stable / Solution: Oxidizes slowly (handle under inert gas) |

| Solubility | Soluble in THF, Dioxane, Toluene, DCM; Insoluble in Water |

Mechanistic Architecture: The "DalPhos Effect"[3]

The efficacy of Mor-DalPhos stems from its hybrid design, combining extreme steric bulk with a hemilabile heteroatom donor. Unlike biaryl monophosphines (e.g., BrettPhos) that rely on a secondary ring interaction to prevent catalyst deactivation, Mor-DalPhos utilizes a morpholine nitrogen donor .

Structural Components[4][5]

-

Di(1-adamantyl)phosphino group: Provides immense steric bulk ($ \theta > 180^\circ $), promoting the formation of monoligated Pd(0) species [L-Pd] and accelerating reductive elimination, which is often the rate-determining step for bulky substrates.

-

Morpholine Arm: Acts as a hemilabile ligand.[1]

-

State A (Open): During oxidative addition, the nitrogen arm can dissociate or remain weakly bound, allowing the bulky aryl halide to approach.

-

State B (Closed): Following oxidative addition, the nitrogen binds to the Pd(II) center, forming a stable

-P,N chelate. This prevents the formation of inactive halide-bridged dimers (Pd-X-Pd) and stabilizes the complex against

-

Visualization: The Hemilabile Catalytic Cycle

Figure 1: The catalytic cycle of Mor-DalPhos. Note the critical role of the

Core Applications & Protocols

Monoarylation of Ammonia

Direct coupling of ammonia is notoriously difficult due to the formation of stable Werner complexes [Pd(NH₃)ₙ] that poison the catalyst, and the tendency for primary aniline products to react further (polyarylation). Mor-DalPhos solves this by sterically crowding the metal center, making the binding of a second aryl group energetically unfavorable.

Scope:

-

Substrates: Aryl chlorides, tosylates, and mesylates.

-

Conditions: Room temperature to mild heat (25–60 °C).

-

Selectivity: >95% monoarylation.

Protocol 1: Ammonia Cross-Coupling (General Procedure)

-

Precatalyst Formation: In a glovebox, charge a vial with

(1.0 equiv Pd) and Mor-DalPhos (2.0 equiv). (Alternatively, use preformed air-stable precatalysts if available). -

Solvent: Add anhydrous 1,4-dioxane.

-

Substrate: Add Aryl Chloride (1.0 equiv) and Base (NaOtBu, 1.5 equiv).

-

Ammonia Source: Add 0.5 M NH₃ in dioxane (4-5 equiv). Note: Gaseous ammonia can be used but requires specialized pressure vessels.

-

Reaction: Seal and stir at room temperature for 2-24 hours.

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

Chemoselective Oligoamine Synthesis

Mor-DalPhos exhibits a distinct preference for coupling primary alkylamines over secondary amines or anilines. This allows for the functionalization of polyamines without protecting groups.

Selectivity Hierarchy:

-

Linear Primary Alkylamines (Fastest)

-

Primary Anilines

-

Secondary Amines (Slowest)

Hydrazine Monoarylation

Synthesis of aryl hydrazines is critical for indole synthesis (Fischer Indole). Mor-DalPhos enables the selective monoarylation of hydrazine hydrate, avoiding the formation of toxic 1,2-diarylhydrazines.

Decision Matrix: When to Choose Mor-DalPhos

Mor-DalPhos is not a universal replacement for all phosphines. It is a specialist tool. Use the logic flow below to determine its suitability for your campaign.

Figure 2: Ligand selection decision tree. Mor-DalPhos is the gold standard for small, difficult nucleophiles (NH₃, N₂H₄) and chemoselective targeting of primary amines.

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have observed common failure modes when deploying Mor-DalPhos.

-

Oxidation of Ligand: While the solid is relatively stable, solutions of Mor-DalPhos oxidize rapidly in air to the phosphine oxide.

-

Solution: Always set up reactions in a glovebox or using rigorous Schlenk technique. If the reaction turns black immediately upon mixing without product formation, check ligand purity via ³¹P NMR (Look for oxide peak at ~40-50 ppm; active ligand is at ~15-25 ppm).

-

-

Base Sensitivity:

-

For Ammonia : NaOtBu is preferred. Stronger bases can cause decomposition of the ammonia-Pd complex.

-

For Base-Sensitive Substrates : Use K2CO3 or Cs2CO3 with mild heating (50°C), though rates will be slower than with alkoxides.

-

-

Precatalyst Activation:

-

The combination of [Pd(cinnamyl)Cl]2 and Mor-DalPhos is generally superior to Pd(OAc)2. The cinnamyl group reduces cleanly to generate the active species.

-

References

-

Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. Source: Journal of Organic Chemistry (2011). URL:[Link]

-

Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Source: Angewandte Chemie International Edition (2010).[2] URL:[Link]

-

An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Source: Chemistry - A European Journal (2013). URL:[Link]

-

Stradiotto Research Group Publications (Dalhousie University). Source: Dalhousie University.[1][3] URL:[Link]

Sources

Technical Guide: Discovery and Development of Mor-DalPhos Ligand

Topic: Discovery and Development of Mor-DalPhos Ligand Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of the Mor-DalPhos ligand (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a watershed moment in homogeneous catalysis, specifically addressing one of the most persistent challenges in cross-coupling chemistry: the selective monoarylation of ammonia. Discovered by the Stradiotto Research Group at Dalhousie University, this ligand leverages a unique P,N-heterobidentate architecture to enable room-temperature Buchwald-Hartwig aminations with ammonia and hydrazine—substrates historically plagued by catalyst poisoning and uncontrolled polyarylation.

This guide details the structural genesis, synthetic pathways, and mechanistic underpinnings of Mor-DalPhos, providing actionable protocols for its application in high-value pharmaceutical synthesis.

Genesis and Structural Design

The design of Mor-DalPhos was not serendipitous but a result of rational ligand engineering aimed at solving the "Ammonia Problem."

The Challenge

Prior to DalPhos, palladium-catalyzed coupling of ammonia (NH₃) faced two critical failure modes:

-

Catalyst Poisoning: Ammonia forms stable Werner complexes with Pd(II), arresting the catalytic cycle.

-

Polyarylation: The resulting primary aniline product (Ar-NH₂) is often more nucleophilic than ammonia itself, leading to diarylation (Ar₂NH) or triarylation (Ar₃N).

The Stradiotto Solution: Hemilability and Steric Bulk

Mark Stradiotto and colleagues designed the DalPhos family to balance steric protection with electronic activation. Mor-DalPhos features two critical structural motifs:

-

Di(1-adamantyl)phosphino group [P(1-Ad)₂]: Provides immense steric bulk, promoting reductive elimination and preventing the formation of inactive bis-ligand Pd complexes.

-

Morpholine arm (N-donor): Acts as a hemilabile ligand. It binds to Pd to stabilize the oxidative addition intermediate (preventing decomposition) but easily dissociates to open a coordination site for the incoming nucleophile (ammonia).

Visualizing the Structure

The morpholine oxygen also introduces a weak potential for tridentate P,N,O coordination, though the P,N bidentate mode is dominant in the active cycle.

Synthesis of Mor-DalPhos

The synthesis of Mor-DalPhos is modular, typically achieved via a lithium-halogen exchange sequence. The following protocol describes the preparation of the ligand from commercially available precursors.

DOT Diagram: Synthetic Pathway

Figure 1: Modular synthesis of Mor-DalPhos via Buchwald-Hartwig coupling followed by phosphinylation.

Detailed Protocol

Step 1: Synthesis of N-(2-Bromophenyl)morpholine While this intermediate can be synthesized via nucleophilic aromatic substitution on 1-bromo-2-fluorobenzene, the Stradiotto group often utilizes a catalytic approach for flexibility.

-

Reagents: 1-Bromo-2-iodobenzene, Morpholine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene.

-

Procedure: Combine aryl halide and morpholine with the Pd catalyst system. Heat to 80-100°C. The selective coupling occurs at the iodine position due to the weaker C-I bond, preserving the C-Br bond for the next step.

Step 2: Phosphinylation to Mor-DalPhos

-

Reagents: N-(2-Bromophenyl)morpholine, n-Butyllithium (n-BuLi), Chlorodi(1-adamantyl)phosphine [ClP(1-Ad)₂].

-

Solvent: THF (anhydrous).

-

Procedure:

-

Dissolve N-(2-Bromophenyl)morpholine in THF and cool to -78°C.

-

Add n-BuLi dropwise to generate the organolithium species.

-

Transfer the lithiated intermediate via cannula to a solution of ClP(1-Ad)₂ (or add the phosphine chloride solid/solution to the lithiated species).

-

Allow to warm to room temperature.

-

Workup: Quench with methanol/water. Extract with DCM. Recrystallize from ethanol or acetone to yield the air-stable white solid.

-

Catalytic Utility: The Ammonia Breakthrough

The defining application of Mor-DalPhos is the selective monoarylation of ammonia at room temperature.

Why Mor-DalPhos Succeeds

Standard ligands (e.g., BINAP, DPPF) fail with ammonia because the resulting primary aniline binds to Palladium more strongly than ammonia, or the catalyst aggregates. Mor-DalPhos creates a "Goldilocks" environment:

-

Resting State: The catalyst rests as an Aryl-Pd(II)-Cl species stabilized by the morpholine nitrogen.

-

Turnover: The bulky adamantyl groups force the rapid reductive elimination of the primary aniline product, preventing it from re-binding and undergoing a second arylation.

Substrate Scope Data

The following table summarizes the performance of Mor-DalPhos in ammonia monoarylation compared to other ligands.

| Substrate Class | Electrophile | Conditions | Yield (Monoarylamine) | Selectivity (Mono:Di) |

| Activated Aryl Chlorides | 4-Chlorobenzonitrile | 0.5 M NH₃ in dioxane, RT | 91% | >99:1 |

| Deactivated Aryl Chlorides | 4-Chloroanisole | 0.5 M NH₃ in dioxane, 60°C | 88% | >95:5 |

| Heterocycles | 3-Chloropyridine | 0.5 M NH₃ in dioxane, RT | 94% | >99:1 |

| Ortho-Substituted | 2-Chlorotoluene | 0.5 M NH₃ in dioxane, RT | 85% | >99:1 |

| Aryl Tosylates | 4-Tolyl tosylate | 0.5 M NH₃ in dioxane, 60°C | 82% | >95:5 |

Data sourced from Stradiotto et al. (See References 1, 3).

Mechanistic Insights

Understanding the catalytic cycle is crucial for troubleshooting reactions. The hemilability of the morpholine arm is the key regulatory mechanism.

DOT Diagram: Catalytic Cycle

Figure 2: Catalytic cycle of Mor-DalPhos mediated amination. Note the dissociation of the morpholine nitrogen to accommodate ammonia.

Mechanistic Causality

-

Oxidative Addition: The electron-rich P(1-Ad)₂ center facilitates rapid oxidative addition of aryl chlorides. The morpholine nitrogen binds to form a stable 4-coordinate Pd(II) species, preventing catalyst decomposition.

-

Ammonia Binding: The morpholine arm is weakly bound (hemilabile). High concentrations of ammonia displace the morpholine nitrogen, forming the Pd(Ar)(NH3) complex.

-

Selectivity Enforcement: The massive steric bulk of the adamantyl groups prevents the larger primary aniline product (Ar-NH₂) from competing effectively with the smaller ammonia molecule for the metal center, suppressing polyarylation.

Experimental Protocols

Protocol A: Monoarylation of Aryl Chlorides with Ammonia

Objective: Synthesis of 4-aminobenzonitrile.

Reagents:

-

[(cinnamyl)PdCl]₂ (Catalyst Precursor)[1]

-

4-Chlorobenzonitrile (Substrate)

-

Cs₂CO₃ or NaOtBu (Base)

-

Ammonia (0.5 M solution in 1,4-dioxane)

Procedure:

-

Catalyst Pre-activation: In a glovebox or under Argon, charge a vial with [(cinnamyl)PdCl]₂ (2 mol%) and Mor-DalPhos (4 mol%). Add 1 mL of dioxane and stir for 5 minutes to generate the active catalyst.

-

Substrate Addition: Add 4-chlorobenzonitrile (1.0 mmol) and NaOtBu (1.5 mmol).

-

Ammonia Addition: Add 4 mL of 0.5 M NH₃ in dioxane (2.0 mmol, 2 equiv).

-

Reaction: Seal the vial and stir at room temperature for 12–24 hours.

-

Workup: Filter the mixture through a pad of celite/silica. Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/Ethyl Acetate).

Validation Check:

-

Self-Validating Step: The reaction mixture should turn from yellow/orange to pale yellow upon completion. If the mixture turns black (Pd black precipitation), it indicates catalyst decomposition—check oxygen exclusion or increase ligand loading.

Protocol B: Cross-Coupling with Hydrazine

Mor-DalPhos is also the ligand of choice for coupling aryl chlorides with hydrazine to form aryl hydrazines (Ar-NH-NH₂).

-

Note: Use hydrazine hydrate (N₂H₄·H₂O).

-

Modification: Requires slightly higher catalyst loading (5-10 mol%) compared to ammonia due to the reducing nature of hydrazine.

References

-

Lundgren, R. J., et al. (2010). "A P,N-Ligand for Palladium-Catalyzed Ammonia Monoarylation." Angewandte Chemie International Edition. [Link]

-

Alsabeh, P. G., et al. (2013). "An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature." Chemistry – A European Journal. [Link]

-

Stradiotto, M. (2012). "Exploiting the Mor-DalPhos Ancillary Ligand in Challenging Palladium-Catalysed Monoarylation Reactions." Chimica Oggi - Chemistry Today. [Link]

-

MacLean, M. A., et al. (2018). "Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling." Canadian Journal of Chemistry. [Link]

Sources

- 1. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine | C30H42NOP | CID 46848051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. strem.com [strem.com]

- 5. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Mechanism of Action for Mor-DalPhos in Catalysis: A Technical Guide

Executive Summary

In the landscape of Palladium-catalyzed cross-coupling, Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) stands as a distinct solution to one of the field's most persistent challenges: the selective monoarylation of ammonia.

While traditional ligands (e.g., BINAP, XPhos) excel in C-C or standard C-N couplings, they often fail with small, competent nucleophiles like ammonia due to catalyst poisoning or uncontrolled polyarylation. Mor-DalPhos circumvents these issues through a sophisticated hemilabile P,N-architecture . This guide dissects the ligand's mechanistic behavior, providing a causal explanation for its selectivity and a validated protocol for its application in high-value synthesis.

Ligand Architecture & Design Logic

The efficacy of Mor-DalPhos is encoded in its structural duality. It is not merely a steric wall; it is a dynamic switch.

Structural Components[1]

-

The Phosphorus Center (

): Two bulky 1-adamantyl groups provide extreme steric demand. This cone angle is critical for two reasons:-

It facilitates the Reductive Elimination (RE) step, which is often rate-limiting in the formation of crowded C-N bonds.

-

It prevents the coordination of a second aryl halide, thereby suppressing the formation of di- and tri-arylamines (selectivity).

-

-

The Morpholine Arm: Unlike the dimethylamino group in its predecessor Me-DalPhos, the morpholine nitrogen is part of a cyclic ether system. This modulates the basicity and steric profile of the nitrogen donor, fine-tuning the hemilability —the ability to bind and unbind from the metal center during the catalytic cycle.

Mechanistic Deep Dive: The Hemilabile Cycle

The catalytic success of Mor-DalPhos relies on the "Arm-On/Arm-Off" mechanism. This dynamic coordination stabilizes low-coordinate intermediates while vacating the coordination site when the nucleophile requires access.

The Catalytic Cycle (Visualized)

Figure 1: The Mor-DalPhos catalytic cycle highlighting the critical hemilabile "Arm-On/Arm-Off" transitions.

Detailed Step-by-Step Analysis

-

Oxidative Addition (The Stabilizing Phase): Upon reaction with the aryl halide (Ar-Cl), the Mor-DalPhos ligand adopts a bidentate

binding mode. The morpholine nitrogen coordinates to the Pd(II) center.-

Why this matters: This chelation creates a robust 5-membered metallacycle that prevents the rapid decomposition of the oxidative addition complex, a common failure mode with monodentate bulky phosphines.

-

-

Nucleophile Entry (The Lability Switch): Ammonia is a small, hard nucleophile. For it to bind, a coordination site must open. The morpholine arm, being weakly coordinating compared to the phosphine, dissociates (switches to

mode).-

Causality: If the arm bound too tightly (like a permanent chelate), the ammonia could not enter. If it didn't bind at all, the catalyst would decompose before this step. Mor-DalPhos hits the "Goldilocks" zone of binding strength.

-

-

Reductive Elimination (The Steric Drive): Once the amido complex (

) is formed, the massive adamantyl groups on the phosphorus exert steric pressure, compressing the N-Pd-C angle. This forces the reductive elimination of the monoarylamine product (

Validated Experimental Protocol

Application: Selective Monoarylation of Aryl Chlorides with Ammonia.[1] Source: Adapted from Stradiotto et al. (See Ref [1]).[2]

Reagent Table

| Reagent | Role | Equiv/Loading | Notes |

| Aryl Chloride | Substrate | 1.0 equiv | Limiting reagent. |

| Ammonia | Nucleophile | 4.0 - 5.0 equiv | Use 0.5 M solution in Dioxane. |

| Precatalyst | 2.0 - 2.5 mol% | Air-stable Pd(II) source. | |

| Mor-DalPhos | Ligand | 6.0 - 7.5 mol% | L:M ratio of 1.5:1 is optimal. |

| NaOtBu | Base | 1.5 equiv | Sublimed grade preferred. |

| Dioxane | Solvent | 0.2 - 0.5 M | Anhydrous, degassed. |

Step-by-Step Procedure

Phase 1: Catalyst Pre-Complexation (Self-Validating Step)

-

In a nitrogen-filled glovebox, charge a reaction vial with

(2.5 mol%) and Mor-DalPhos (7.5 mol%). -

Add a small volume of anhydrous dioxane (approx. 1 mL per mmol substrate).

-

Stir at Room Temperature (RT) for 10 minutes.

-

Validation Check: The solution should transition from a suspension to a clear, homogenous solution (often yellow/orange). This indicates the successful ligation and breakdown of the palladium dimer. If the solution remains cloudy, ligand binding has failed; do not proceed.

-

Phase 2: Reaction Assembly

4. Add the Aryl Chloride (1.0 equiv) to the catalyst solution.

5. Add NaOtBu (1.5 equiv).

6. Seal the vial with a septum cap.

7. Remove from the glovebox (if using a Schlenk line, maintain positive

Phase 3: Execution & Workup 9. Stir vigorously at RT (for activated substrates) or 50-80°C (for deactivated/sterically hindered substrates). 10. Monitor via GC/MS or LC/MS.

- Endpoint: Disappearance of Ar-Cl. Look for Ar-

- Upon completion, filter the mixture through a pad of Celite/Silica to remove palladium black and salts.

- Concentrate and purify via flash chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure |

| Formation of Diarylamine | Temperature too high | Reduce temperature. Mor-DalPhos is designed for mono-selectivity; forcing conditions can override this. |

| Catalyst Precipitation (Black) | Ligand Oxidation | Mor-DalPhos is air-stable as a solid but sensitive in solution. Ensure solvents are degassed. |

| Stalled Reaction | Morpholine Inhibition | In rare cases, the hemilabile arm binds too tightly. Switch to PAd2-DalPhos (phenyl variant) if substrate is extremely sterically hindered. |

References

-

Alsabeh, P. G., Lundgren, R. J., McDonald, R., Seechurn, C. C. C. J., Colacot, T. J., & Stradiotto, M. (2013).[2] An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal, 19(6), 2131–2141. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[3] Angewandte Chemie International Edition, 49(46), 8686–8690. [Link]

-

Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. (2012).[4] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos.[5][6] The Journal of Organic Chemistry, 77(2), 1056–1071. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dal.ca [dal.ca]

- 3. DalPhos Ligands [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Electronic and Steric Properties of Mor-DalPhos: A Technical Guide

Topic: Electronic and steric properties of Mor-DalPhos Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a paradigm shift in ancillary ligand design, specifically engineered to address the "selectivity-reactivity" paradox in Palladium-catalyzed cross-coupling. Unlike traditional bis-phosphines or biaryl monophosphines, Mor-DalPhos integrates a bulky, electron-rich phosphorus center with a hemilabile nitrogen donor. This guide deconstructs the ligand's architecture to explain its dominance in challenging transformations, particularly the selective monoarylation of ammonia and hydrazine—reactions critical to high-value pharmaceutical synthesis.

Molecular Architecture & Design Logic

The efficacy of Mor-DalPhos stems from the synergistic interplay between its two donor arms. It is a

The Phosphorus Donor: Steric Powerhouse

-

Structure: Two 1-adamantyl (Ad) groups attached to the phosphorus.[1][2]

-

Electronic Effect: The adamantyl groups are strongly

-donating (alkyl-rich), increasing electron density at the Pd center. This facilitates the Oxidative Addition (OA) of challenging electrophiles, such as aryl chlorides and tosylates. -

Steric Effect: The sheer bulk of the Ad groups creates a massive steric cone. This is thermodynamically essential for promoting Reductive Elimination (RE) , often the rate-determining step in C-N bond formation.

The Nitrogen Donor: The Hemilabile Switch

-

Structure: A morpholine ring attached ortho to the phosphorus.

-

The "Hemilabile" Mechanism: The morpholine nitrogen is a weaker donor than phosphorus. In the catalytic resting state, it binds to Palladium (

-mode), stabilizing the metal center and preventing catalyst decomposition (aggregation to Pd black). However, during key catalytic steps (like amine binding), the Pd-N bond can lengthen or dissociate ( -

Why Morpholine? Compared to the dimethylamino group in Me-DalPhos, the morpholine ring offers a distinct steric profile and electronic basicity, which has been empirically correlated with higher selectivity for small nucleophiles like ammonia.

Electronic and Steric Profiling[3][4][5]

The following table synthesizes the core physicochemical parameters of Mor-DalPhos compared to other industry-standard ligands.

Table 1: Comparative Ligand Profiling

| Property | Mor-DalPhos | BrettPhos | XPhos | Mechanistic Implication |

| Ligand Class | P,N-Chelate (Hemilabile) | Biaryl Monophosphine | Biaryl Monophosphine | Chelation stabilizes reactive intermediates. |

| P-Substituents | Di(1-adamantyl) | Di(cyclohexyl) | Di(cyclohexyl) | Adamantyl confers superior bulk for RE. |

| Cone Angle ( | ~210° (Effective)* | ~195° | ~190° | Large angle forces product release. |

| % Buried Volume ( | > 50% | ~46% | ~43% | High |

| Hemilability | Yes (Morpholine) | No | No | Enables dynamic site availability. |

| Primary Application | NH | Primary Amines | General C-N / C-C | Unmatched for small gas nucleophiles. |

*Note: For chelating ligands, "Effective Cone Angle" is estimated based on the steric pressure of the P(Ad)

Mechanistic Causality: The Catalytic Cycle

The unique power of Mor-DalPhos is best understood through its catalytic cycle for Ammonia Monoarylation. The ligand acts as a "molecular gatekeeper."

Pathway Analysis

-

Oxidative Addition: The electron-rich P(Ad)

moiety facilitates the insertion of Pd(0) into the Ar-Cl bond. The N-arm may act as a spectator or weakly stabilize the Pd(II) species. -

Ligand Exchange (The Switch): Ammonia enters the cycle. The hemilabile morpholine arm dissociates (or elongates), creating a vacant site for NH

without requiring complete ligand dissociation (which would kill the catalyst). -

Deprotonation: Base-mediated deprotonation forms the Pd-amido complex.

-

Reductive Elimination: The massive steric bulk of the adamantyl groups destabilizes the Pd(II) amido intermediate, forcing the formation of the C-N bond to relieve steric strain.

-

Selectivity Control: Once the monoaryl product (Ar-NH

) is formed, it is sterically bulkier than NH

Visualization (DOT Diagram)

Figure 1: Catalytic cycle of Mor-DalPhos mediated ammonia monoarylation, highlighting the hemilabile "opening" of the N-arm to accommodate substrate binding.

Experimental Protocol: Synthesis and Application

Trustworthiness Statement: The following protocols are derived from the foundational work of the Stradiotto group. All air-sensitive manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.

Ligand Synthesis (Mor-DalPhos)

Rationale: This convergent synthesis ensures high purity by installing the sensitive phosphine group in the final step.

Reagents:

-

4-(2-bromophenyl)morpholine (Precursor)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Chlorodi(1-adamantyl)phosphine [ClP(Ad)

] -

Solvents: THF (anhydrous), Hexanes.

Step-by-Step Workflow:

-

Lithiation: Charge a flame-dried Schlenk flask with 4-(2-bromophenyl)morpholine (1.0 equiv) and anhydrous THF. Cool to

. Dropwise add n-BuLi (1.1 equiv). Stir for 1 hour at -

Phosphination: Dissolve ClP(Ad)

(1.0 equiv) in a minimal amount of THF. Add this solution slowly to the cold organolithium mixture. -

Warming: Allow the reaction to warm naturally to room temperature (RT) and stir overnight (approx. 12-16 hours).

-

Quench & Workup: Quench with degassed water. Extract with dichloromethane (DCM) or ethyl acetate. Dry organic layer over MgSO

. -

Purification: Recrystallize from minimal hot DCM/Hexanes or Ethanol. Yield is typically >70%.

-

Validation:

NMR (CDCl

Application: Pd-Catalyzed Ammonia Monoarylation

Rationale: This protocol demonstrates the ligand's ability to couple ammonia gas (or solution) selectively.

Reagents:

-

[(cinnamyl)PdCl]

(Catalyst Precursor, 2 mol% Pd) -

Mor-DalPhos (Ligand, 4 mol%)

-

Aryl Chloride (Substrate, 1.0 equiv)

-

Ammonia (0.5 M in Dioxane or gaseous NH

balloon) -

Base: NaO

Bu (Sodium tert-butoxide, 1.5 equiv)

Protocol:

-

Pre-catalyst Formation: In a vial, mix [(cinnamyl)PdCl]

and Mor-DalPhos in 1,4-dioxane. Stir for 5 mins to form the active L-Pd species. -

Substrate Addition: Add the Aryl Chloride and NaO

Bu to the vial. -

Ammonia Introduction: Add the NH

solution (or purge with gas). Seal the vial with a PTFE-lined cap. -

Reaction: Stir at RT to

(substrate dependent) for 2-16 hours. -

Analysis: Filter through a silica plug, elute with EtOAc, and analyze by GC-MS or

NMR.

References

-

Development of Mor-DalPhos: Lundgren, R. J., & Stradiotto, M. (2010). Key mechanistic features of the Pd-catalyzed monoarylation of ammonia. Chemistry – A European Journal . Link

-

Ammonia Monoarylation Protocol: Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010). A P,N-ligand for palladium-catalyzed ammonia arylation: coupling of deactivated aryl chlorides at mild temperatures. Angewandte Chemie International Edition . Link

-

Hydrazine Coupling: Wheaton, C. A., & Stradiotto, M. (2013). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition . Link

-

DalPhos Overview & Mechanism: Stradiotto, M. (2018). Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry .[1][3][4] Link

-

Steric Parameters of P(Ad)2 Ligands: Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions .[5] Link

Sources

Methodological & Application

Using Mor-DalPhos for C-N cross-coupling of aryl chlorides

Application Note: Precision C-N Cross-Coupling of Aryl Chlorides using Mor-DalPhos

Executive Summary

The palladium-catalyzed C-N cross-coupling of aryl chlorides with small, nucleophilic amines—specifically ammonia and hydrazine —remains a significant challenge in organic synthesis due to catalyst poisoning (formation of Werner complexes) and the propensity for poly-arylation.

Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) has emerged as a "privileged ligand" for these transformations. Developed by the Stradiotto group, this P,N-ligand features a unique hemilabile morpholine arm and bulky adamantyl groups that collectively enable the selective mono-arylation of ammonia and hydrazine at room temperature or mild heat.

This guide provides validated protocols, mechanistic insights, and troubleshooting frameworks for implementing Mor-DalPhos in drug discovery and process chemistry workflows.

Ligand Architecture & Mechanistic Logic

To use Mor-DalPhos effectively, one must understand why it works where standard bis-phosphines fail.

-

Steric Bulk (P(1-Ad)₂): The two adamantyl groups on the phosphorus provide immense steric protection. This facilitates the formation of the reactive monoligated [L-Pd(0)] species and accelerates the difficult reductive elimination step.

-

Hemilability (Morpholine Arm): The morpholine nitrogen binds to the Palladium center but is "hemilabile" (can dissociate reversibly).

-

Resting State: Stabilizes the Pd(II) intermediate, preventing catalyst decomposition.

-

Active State: Dissociates to open a coordination site for the incoming nucleophile (Ammonia/Hydrazine) or base.

-

-

Selectivity: The steric crowding around the metal center makes it mechanistically difficult for a second aryl halide to bind after the first amination, thereby enforcing high selectivity for mono-arylation .

Figure 1: Catalytic Cycle of Mor-DalPhos Mediated Amination

Caption: The catalytic cycle highlights the critical role of the ligand in stabilizing the oxidative addition complex while facilitating the crowded reductive elimination step.

Validated Protocols

Protocol A: Mono-Arylation of Ammonia (The "Killer App")

This protocol is optimized for coupling aryl chlorides with ammonia gas or dioxane solutions to form primary anilines.

Reagents:

-

Pre-catalyst: [(Mor-DalPhos)Pd(cinnamyl)]Cl (Preferred for air stability) OR [Pd(cinnamyl)Cl]2 + Mor-DalPhos (1:2 ratio).

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3).

-

Solvent: 1,4-Dioxane.[1]

-

Ammonia Source: 0.5 M NH3 in Dioxane or NH3 gas (1 atm).

Step-by-Step Workflow:

-

Catalyst Loading: In a nitrogen-filled glovebox, charge a reaction vial with [(Mor-DalPhos)Pd(cinnamyl)]Cl (1–3 mol%).

-

Note: If using in-situ generation, mix [Pd(cinnamyl)Cl]2 and Mor-DalPhos in dioxane for 10 mins prior to addition.

-

-

Substrate Addition: Add the Aryl Chloride (1.0 equiv).

-

Base Addition: Add NaOtBu (1.5 equiv).

-

Critical: Ensure the base is dry and high quality. Old base is the #1 cause of failure.

-

-

Ammonia Addition: Add 0.5 M NH3 in dioxane (4–5 equiv).

-

Alternative: If using gas, seal the vessel and purge/backfill with NH3 gas (balloon pressure).

-

-

Reaction: Seal the vial and stir vigorously at Room Temperature (25°C) .

-

Optimization: If the aryl chloride is electron-rich or sterically hindered (e.g., ortho-substituted), heat to 60°C.

-

-

Workup: Vent excess ammonia (if gas). Filter through a pad of Celite/Silica, eluting with ethyl acetate. Concentrate and purify via column chromatography.

Performance Data (Typical):

| Substrate Type | Aryl Halide | Conditions | Yield (Isolated) | Selectivity (1°:2°) |

| Electron-Neutral | Chlorobenzene | 2 mol% Pd, RT, 24h | 91% | >99:1 |

| Electron-Poor | 4-Chlorobenzonitrile | 1 mol% Pd, RT, 5h | 95% | >99:1 |

| Steric Hindrance | 2-Chlorotoluene | 3 mol% Pd, 60°C, 24h | 88% | >95:1 |

| Heterocycle | 3-Chloropyridine | 2 mol% Pd, RT, 12h | 84% | >99:1 |

Protocol B: Selective Mono-Arylation of Hydrazine

Coupling aryl chlorides with hydrazine is notoriously difficult due to the formation of bis-aryl hydrazines. Mor-DalPhos excels here.

Reagents:

-

Catalyst: [Pd(cinnamyl)Cl]2 (2 mol%) + Mor-DalPhos (4 mol%).

-

Base: Cs2CO3 (1.5 equiv) - Note: Carbonate is preferred over alkoxide for hydrazine to prevent decomposition.

-

Hydrazine Source: Hydrazine Hydrate (N2H4·H2O).

Step-by-Step Workflow:

-

Prep: Charge a Schlenk tube with [Pd(cinnamyl)Cl]2, Mor-DalPhos, Cs2CO3, and the Aryl Chloride under Argon/Nitrogen.

-

Solvent: Add 1,4-Dioxane (degassed).

-

Hydrazine: Add N2H4·H2O (5.0 equiv) via syringe.

-

Why 5 equiv? Excess hydrazine suppresses the statistical probability of the product reacting with a second aryl chloride.

-

-

Reaction: Heat to 50–80°C (substrate dependent) for 16 hours.

-

Workup: Dilute with water/EtOAc. Wash organic layer with water (to remove excess hydrazine). Dry over MgSO4 and concentrate.

Experimental Workflow Visualization

Figure 2: General Operational Workflow

Caption: Standard operational sequence for Mor-DalPhos coupling. Inert atmosphere is critical during steps 1 and 2.

Troubleshooting & Expert Tips

-

Oxidation State Sensitivity:

-

While Mor-DalPhos (the ligand) is air-stable, the active Pd(0) species is not. If your reaction turns black immediately upon heating and yields are low, oxygen ingress is the likely culprit. Use a glovebox or strict Schlenk techniques.

-

-

Base Quality:

-

For ammonia coupling, NaOtBu must be white and free-flowing. Yellow/clumpy base indicates hydrolysis (NaOH formation), which kills the reaction. Cs2CO3 is more forgiving but often requires higher temperatures (60°C vs RT).

-

-

Stirring Rate:

-

These reactions are heterogeneous (solid base). High stirring rates (>800 RPM) are required to ensure mass transfer between the solid base and the solution phase.

-

-

Substrate Inhibition:

-

Substrates containing thioethers or free thiols can poison the catalyst. In these cases, increase catalyst loading to 5 mol% or switch to the slightly more robust (but less reactive) Me-DalPhos .

-

References

-

Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 49(24), 4071–4074.

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[2] Angewandte Chemie International Edition, 49(46), 8686–8690.

-

MacLean, M. A., Wheaton, C. A., & Stradiotto, M. (2018).[3][4][5] Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry, 96(7), 712-721. [6]

-

Alsabeh, P. G., Lundgren, R. J., McDonald, R., Zhou, C.-C., & Stradiotto, M. (2013). An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal, 19(6), 2131–2141.

Sources

Mor-DalPhos: Strategic Applications in Pharmaceutical Synthesis

Executive Summary

Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a paradigm shift in palladium-catalyzed Buchwald-Hartwig amination.[1] Unlike traditional bis-phosphine or biaryl monophosphine ligands, Mor-DalPhos utilizes a P,N-chelating architecture featuring a bulky di(1-adamantyl)phosphino group and a hemilabile morpholine arm.

This guide details the application of Mor-DalPhos in pharmaceutical synthesis, specifically for "impossible" couplings : the selective monoarylation of ammonia, hydrazine, and the chemoselective differentiation of polyamines. These transformations grant direct access to primary anilines and N-heterocycles (e.g., indoles) under mild conditions, streamlining synthetic routes for high-value API (Active Pharmaceutical Ingredient) intermediates.

Mechanism of Action: The Hemilabile Advantage

The superior performance of Mor-DalPhos stems from the hemilability of its morpholine nitrogen donor.

-

Oxidative Addition: The bulky Adamantyl groups facilitate the formation of the active mono-ligated Pd(0) species, promoting rapid oxidative addition of aryl chlorides/tosylates.

-

Transmetallation/Amine Binding: The morpholine nitrogen coordinates to the Pd(II) center, stabilizing the intermediate and preventing catalyst decomposition (a common issue with small nucleophiles like ammonia).

-

Reductive Elimination: The Pd-N(morpholine) bond is labile. It dissociates to open a coordination site, inducing the geometry change required for facile reductive elimination of the product.

Visualization: Catalytic Cycle

Figure 1: The Mor-DalPhos catalytic cycle highlighting the stabilization and release mechanism governed by the morpholine arm.

Core Pharmaceutical Applications

A. Selective Monoarylation of Ammonia

Direct synthesis of primary anilines (

-

Target Scaffolds: Primary aniline pharmacophores found in Kinase Inhibitors (e.g., Gefitinib analogs).

-

Substrate Scope: Aryl chlorides, tosylates, and mesylates. Tolerates heterocycles (pyridines, quinolines).[2]

B. Hydrazine Cross-Coupling (Indole Synthesis)

Mor-DalPhos allows the coupling of hydrazine (

-

Workflow: Ar-Cl

Ar-NH-NH -

Advantage: Avoids the use of diazonium salts (hazardous) or protected hydrazines (extra steps).

C. Chemoselective Oligoamine Synthesis

In molecules containing both primary and secondary amine residues, Mor-DalPhos exhibits high chemoselectivity, preferentially coupling primary alkyl amines over secondary amines or anilines. This allows for "protection-free" synthesis of complex polyamine drug linkers.

Experimental Protocols

Protocol 1: Synthesis of Primary Anilines (Ammonia Coupling)

Objective: Convert 4-chlorotoluene to p-toluidine using Mor-DalPhos and Ammonia.

Safety Note: Ammonia gas is toxic and corrosive. Perform all operations in a well-ventilated fume hood. Use a pressure-rated vessel if using gaseous NH

Reagents:

-

Aryl Chloride (1.0 equiv)

-

[(cinnamyl)PdCl]

(1.5 - 3.0 mol% Pd) -

Mor-DalPhos (3.0 - 6.0 mol%)

-

Base: NaO

Bu (Sodium tert-butoxide) (1.5 equiv) -

Ammonia source: 0.5 M NH

in Dioxane (commercial solution) or NH -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

-

Catalyst Pre-activation (Optional but Recommended): In a glovebox or under Argon, mix [(cinnamyl)PdCl]

(1.5 mol%) and Mor-DalPhos (3.0 mol%) in a small volume of dioxane. Stir for 5 minutes to form the active catalyst complex. -

Reaction Assembly: To a screw-cap vial equipped with a magnetic stir bar, add:

-

NaO

Bu (1.5 equiv). -

Aryl Chloride substrate (1.0 equiv).

-

The pre-formed catalyst solution.[3]

-

-

Ammonia Addition: Add the 0.5 M NH

in Dioxane solution (4-5 equiv). Seal the vial tightly with a PTFE-lined cap. -

Heating: Heat the reaction block to 90 °C (for aryl chlorides) or RT to 60 °C (for aryl iodides/bromides). Stir vigorously for 16–24 hours.

-

Workup:

-

Cool to room temperature.[3]

-

Carefully vent the vial (if pressurized).

-

Dilute with Ethyl Acetate and water.

-

Separate phases; extract aqueous layer with Ethyl Acetate (2x).

-

Dry organics over MgSO

, filter, and concentrate.

-

-

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol 2: Synthesis of N-Aryl Hydrazines

Objective: Coupling of hydrazine hydrate with chlorobenzene.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

[(cinnamyl)PdCl]

(2 mol%)[4] -

Mor-DalPhos (4 mol%)

-

Base: Cs

CO -

Hydrazine Hydrate (N

H -

Solvent: 1,4-Dioxane or Toluene.

Procedure:

-

Charge a vial with [(cinnamyl)PdCl]

, Mor-DalPhos, Cs -

Evacuate and backfill with Argon (3 cycles).

-

Add solvent (Dioxane) via syringe.

-

Add Hydrazine Hydrate via syringe under Argon flow.

-

Heat to 80–100 °C for 18 hours.

-

Note: Aryl hydrazines can be air-sensitive.[2] It is often advisable to convert them immediately to hydrazones (by adding an aldehyde) or indoles (via acid catalysis) in a one-pot telescope process.

Visualization: Experimental Workflow

Figure 2: Standard benchtop workflow for Mor-DalPhos catalyzed amination.

Technical Data & Substrate Scope

The following table summarizes the comparative advantage of Mor-DalPhos against other common ligands for specific "problem" substrates.

| Substrate Class | Nucleophile | Ligand: Mor-DalPhos | Ligand: BINAP | Ligand: Xantphos | Notes |

| Aryl Chlorides | Ammonia | Excellent (>90% Mono) | Poor (Oligomers) | Poor (No reaction) | Mor-DalPhos prevents catalyst poisoning. |

| Aryl Tosylates | Hydrazine | Good (60-85%) | N/A | N/A | Rare capability for tosylate-hydrazine coupling. |

| Ortho-Substituted | Primary Amines | High Yield | Low Yield | Moderate | Steric bulk of Adamantyl group aids coupling. |

| Heterocycles | Ammonia | Excellent | Variable | Good | Works well with pyridines and quinolines. |

Expertise & Troubleshooting (FAQs)

Q: My reaction stalled at 50% conversion. What happened?

-

Insight: Ammonia is a competitive binder. If the concentration of NH

is too high relative to the catalyst, it can saturate the metal center. -

Fix: Ensure you are using the correct stoichiometry (4-5 equiv). Do not use a vast excess of ammonia gas unless necessary. Alternatively, increase temperature to 100 °C to promote ligand dissociation/reductive elimination.

Q: The catalyst turns black immediately upon heating.

-

Insight: "Palladium Black" formation indicates catalyst decomposition.

-

Fix: Ensure your solvent is strictly anhydrous and degassed. Mor-DalPhos is air-stable as a solid, but the active Pd(0) complex is oxygen-sensitive. Use [(cinnamyl)PdCl]

as the precatalyst rather than Pd(OAc)

Q: Can I use Mor-DalPhos for secondary amines?

-

Insight: While possible, Mor-DalPhos is optimized for primary amine synthesis. For coupling secondary amines (forming tertiary amines), bulky biaryl phosphines (like RuPhos or BrettPhos) are often superior. Use Mor-DalPhos when you need to make a primary amine or hydrazine.

References

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[5] Angewandte Chemie International Edition, 49(46), 8686–8690. Link

-

Lundgren, R. J., et al. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions. Angewandte Chemie International Edition, 49(24), 4071-4074. Link

-

Lundgren, R. J., & Stradiotto, M. (2012).[6][7] Key Concepts in Ligand Design: An Introduction to "DalPhos" Ligands. Aldrichimica Acta, 45(3), 59-65. Link

-

Tardiff, B. J., et al. (2012).[1] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos.[1][4][8] The Journal of Organic Chemistry, 77(2), 1056–1071.[1][4] Link

-

Alsabeh, P. G., et al. (2011).[6] Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling/Alkyne Cyclization. Chemical Communications, 47, 6936-6938.[6] Link

Sources